molecular formula C19H18O8 B1239574 Baeomycesic acid

Baeomycesic acid

Cat. No.: B1239574
M. Wt: 374.3 g/mol
InChI Key: DUIBXZLCROUOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Baeomycesic acid is a carbonyl compound.

Scientific Research Applications

Analytical Characterization and Biological Activities

Baeomycesic acid, a β-orcinol depside, has been extensively studied for its presence in lichens, specifically in Thamnolia vermicularis. Manojlovic et al. (2011) provided a detailed analytical characterization of this compound, using HPLC-UV and NMR spectroscopy. Their research also highlighted its antioxidant and cytotoxic activities, demonstrating moderate radical scavenging activity and good cytotoxic activity, which could be pivotal for future industrial production of herbal medicines (Manojlovic et al., 2011).

Antiproliferative Effects in Cancer Research

Significant findings have been made in the field of cancer research. Guo et al. (2011) identified this compound as one of the compounds isolated from Thamnolia vermicularis with potential antiproliferative effects in prostate cancer cells. Their research extends the scope of this compound's application to cancer treatment, particularly in the context of prostate cancer (Guo et al., 2011).

Cytotoxic Potential and Compound Identification

The cytotoxic potential of this compound has been a key area of research, especially in connection with various cancer cell lines. Another study by Manojlovic et al. (2010) focused on the cytotoxic activity of different extracts from Thamnolia vermicularis, highlighting the presence of this compound and its variants. This study adds depth to the understanding of this compound's cytotoxic effects on human cancer cell lines, particularly HeLa cells (Manojlovic et al., 2010).

Role in Platelet Function

Furthermore, this compound has been examined for its effects on platelet function. Bucar et al. (2004) investigated several lichen compounds, including this compound, for their inhibitory activity on platelet-type 12(S)-lipoxygenase. This study provides insights into the potential therapeutic applications of this compound in conditions related to platelet function and cardiovascular health (Bucar et al., 2004).

Properties

IUPAC Name

4-(3-formyl-2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-8-5-12(10(3)16(21)14(8)18(23)24)27-19(25)15-9(2)6-13(26-4)11(7-20)17(15)22/h5-7,21-22H,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIBXZLCROUOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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